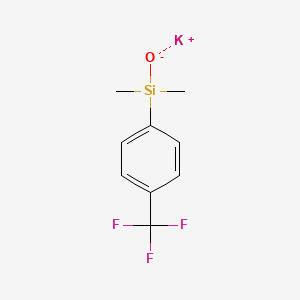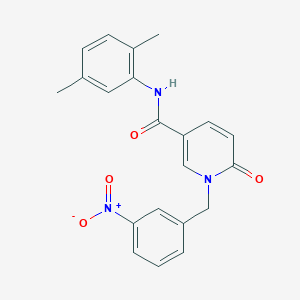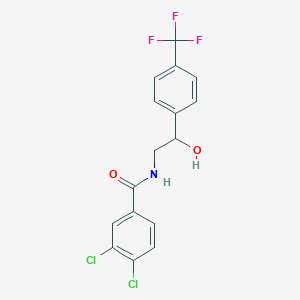![molecular formula C25H28N6O4 B2519030 N,4-二异丙基-1,5-二氧代-2-(2-氧代-2-(间甲苯胺基)乙基)-1,2,4,5-四氢-[1,2,4]三唑并[4,3-a]喹唑啉-8-甲酰胺 CAS No. 1105229-94-4](/img/structure/B2519030.png)
N,4-二异丙基-1,5-二氧代-2-(2-氧代-2-(间甲苯胺基)乙基)-1,2,4,5-四氢-[1,2,4]三唑并[4,3-a]喹唑啉-8-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of pyrazoloquinazoline derivatives, as reported in the first paper, involves the creation of a tricyclic system that is an alternative to the triazoloquinoxaline framework. This system has shown good binding affinities for Gly/NMDA and/or AMPA receptors, indicating its potential as a scaffold for excitatory amino acid antagonists. The synthesis process includes the formation of 4,5-dihydro-4-oxo-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylates (TQXs) and their derivatives, which were found to be inactive at the KA receptor. The study also notes that the presence of a glycine moiety in certain positions of the pyrazoloquinazoline framework is detrimental to receptor-ligand interaction, while lack of planarity in the northeastern region of the molecules can shift selectivity toward the Gly/NMDA receptor .
In the second paper, the synthesis of N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides is described. The process begins with N-(2,2,2-trichloro-1-hydroxyethyl)carboxamides, which undergo dehydrosulfurization in the presence of excess HgO to form the target compounds. This reaction takes place in boiling glacial acetic acid, yielding the cyclization products in 42-62% yields. The structures of the synthesized compounds were confirmed through complex spectral studies .
Molecular Structure Analysis
The molecular structure of the compounds synthesized in the first paper features a pyrazoloquinazoline tricyclic system, which has been shown to be an adequate alternative to the triazoloquinoxaline framework for anchoring at Gly/NMDA and AMPA receptors. The study highlights the importance of planarity in the molecular structure, as non-planar northeastern regions of the molecules can influence receptor selectivity. Additionally, the inactivity of certain dicarboxylate derivatives suggests that specific structural features can negatively impact receptor-ligand interactions .
The second paper does not provide detailed information on the molecular structure analysis of the synthesized compounds. However, it can be inferred that the presence of the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol moiety and the trichloroethyl group are key structural elements in the compounds, which were confirmed by spectral studies .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the compounds in the first paper include the formation of the pyrazoloquinazoline tricyclic system and its derivatives. The binding data suggests that the chemical structure of these compounds is crucial for their interaction with Gly/NMDA and AMPA receptors. The study also performed a functional antagonism study on selected compounds to evaluate their activity at the receptor-ion channel complex .
In the second paper, the key chemical reaction is the dehydrosulfurization of N-(2,2,2-trichloro-1-(3-(3-mercapto-4H-1,2,4-triazol-4-yl)thioureido)ethyl) carboxamides to form the target carboxamides. This reaction is facilitated by the use of excess HgO and boiling glacial acetic acid, which leads to the formation of the cyclization products .
Physical and Chemical Properties Analysis
The first paper does not provide explicit details on the physical and chemical properties of the synthesized compounds. However, the biological evaluation suggests that these properties are conducive to good binding affinities at Gly/NMDA and AMPA receptors, which is indicative of their potential as excitatory amino acid antagonists. The study's focus on receptor binding affinities and functional antagonism provides indirect insights into the compounds' properties relevant to their biological activity .
The second paper also does not detail the physical and chemical properties of the synthesized compounds. The emphasis is on the synthesis and spectral characteristics, which implies that the compounds' properties are suitable for the intended chemical reactions and confirmatory spectral studies .
科学研究应用
合成及生物学评价
Gadhave 和 Kuchekar (2020) 的一项研究报告了 N-(苯并[d]噻唑-2-基)-[1,2,4]三唑并[4,3-c]喹唑啉-5-甲酰胺衍生物的设计、合成和生物学评价。这些化合物表现出显着的抗氧化和抗菌活性,突出了它们作为先导分子在进一步药理学开发中的潜力,包括抗炎、抗癌和抗抑郁活性 (Gadhave & Kuchekar, 2020)。
抗菌剂
Pokhodylo、Manko、Finiuk、Klyuchivska、Matiychuk、Obushak 和 Stoika (2021) 的研究重点是合成和评估新型 1H-1,2,3-三唑-4-甲酰胺,包括三唑并[1,5-a]喹唑啉-3-甲酰胺,针对一系列病原体的抗菌活性。这项研究确定了具有中等至良好活性的化合物,指出了使用这些结构开发新的抗菌剂 (Pokhodylo et al., 2021)。
抗神经症活性
Danylchenko、Drushlyak 和 Kovalenko (2016) 的一项研究探索了 4-芳基-5-氧代-4,5-二氢[1,2,4]三唑并[4,3-a]喹唑啉-8-甲酰胺的合成和计算机预测的生物学活性和急性毒性。预测并证实这些化合物具有潜在的抗神经症活性,这可能对治疗男性生殖和勃起功能障碍很有希望,突出了三唑并喹唑啉衍生物在治疗应用中的广泛潜力 (Danylchenko, Drushlyak, & Kovalenko, 2016)。
作用机制
Target of Action
The compound appears to contain an indole nucleus . Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound might interact with various targets in the body.
Biochemical Pathways
Given the wide range of activities associated with indole derivatives , it’s likely that this compound could influence multiple biochemical pathways.
Result of Action
Based on the activities of other indole derivatives , it might have a broad range of effects at the cellular level.
属性
IUPAC Name |
2-[2-(3-methylanilino)-2-oxoethyl]-1,5-dioxo-N,4-di(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O4/c1-14(2)26-22(33)17-9-10-19-20(12-17)31-24(30(15(3)4)23(19)34)28-29(25(31)35)13-21(32)27-18-8-6-7-16(5)11-18/h6-12,14-15H,13H2,1-5H3,(H,26,33)(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRUBLRTWKODQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NC(C)C)C(=O)N(C3=N2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2518948.png)
![5-{4-[3-(trifluoromethyl)phenyl]piperazino}-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B2518950.png)

![1-(tert-butyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2518957.png)
![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-propylacetamide](/img/structure/B2518958.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2518960.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-3-fluorobenzamide](/img/structure/B2518961.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide](/img/structure/B2518963.png)



![2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2518968.png)
![methyl 2-[4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B2518970.png)